

An In-depth Technical Guide to 2-Bromoacetophenone (CAS 70-11-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoacetophenone

Cat. No.: B140003

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoacetophenone, also known as phenacyl bromide, is a versatile crystalline organic compound with the chemical formula C_8H_7BrO .^{[1][2][3]} As a highly reactive α -haloketone, it serves as a critical building block and intermediate in a myriad of organic syntheses. Its significance is particularly pronounced in the pharmaceutical and fine chemical industries, where it is instrumental in the synthesis of various heterocyclic compounds and as a derivatizing agent for analytical purposes.^{[4][5][6]} This technical guide provides a comprehensive overview of **2-Bromoacetophenone**, including its physicochemical properties, synthesis protocols, key chemical reactions, and applications in drug development, supported by detailed experimental methodologies and visual diagrams to facilitate understanding and application in a research and development setting.

Physicochemical and Safety Data

2-Bromoacetophenone is a white to off-white or light yellow crystalline solid with a sharp, pungent odor.^{[1][5][6][7]} It is a potent lachrymator and is toxic by inhalation, ingestion, and skin absorption, causing severe irritation to the skin, eyes, and mucous membranes.^{[5][7][8]} Due to its hazardous nature, appropriate personal protective equipment should be used when handling this compound. It is stable under normal conditions but is incompatible with strong bases and oxidizing agents.^{[5][7]} It also reacts slowly with moisture to produce hydrogen bromide.^{[5][7]}

Table 1: Physicochemical Properties of **2-Bromoacetophenone**

Property	Value	Reference(s)
CAS Number	70-11-1	[2]
Molecular Formula	C ₈ H ₇ BrO	[2]
Molecular Weight	199.04 g/mol	[2][9]
Appearance	White to off-white/light yellow crystalline powder/solid	[1][6][7]
Melting Point	48-51 °C	[1][7][9]
Boiling Point	253.4°C at 760 mmHg; 135 °C at 18 mmHg	[2][7]
Density	1.483 - 1.65 g/cm ³	[2][10]
Flash Point	78.4 °C	[2]
Water Solubility	Practically insoluble	[2]
Solubility	Soluble in ether, benzene, chloroform, ethanol, and hot petroleum ether	[11]

Table 2: Safety and Handling Information

Hazard Statement	Precautionary Statement	Reference(s)
H311 - Toxic in contact with skin	P260 - Do not breathe dusts or mists	[12]
H314 - Causes severe skin burns and eye damage	P280 - Wear protective gloves/ protective clothing/ eye protection/ face protection	[9][12]
H300 + H330 - Fatal if swallowed or if inhaled	P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[12]

Synthesis of 2-Bromoacetophenone

The most common method for the synthesis of **2-Bromoacetophenone** is the α -bromination of acetophenone.[1] Various brominating agents and reaction conditions have been reported to achieve this transformation.

Experimental Protocol: Bromination of Acetophenone with Bromine in Acetic Acid

This protocol describes a classic method for the preparation of **2-Bromoacetophenone**.

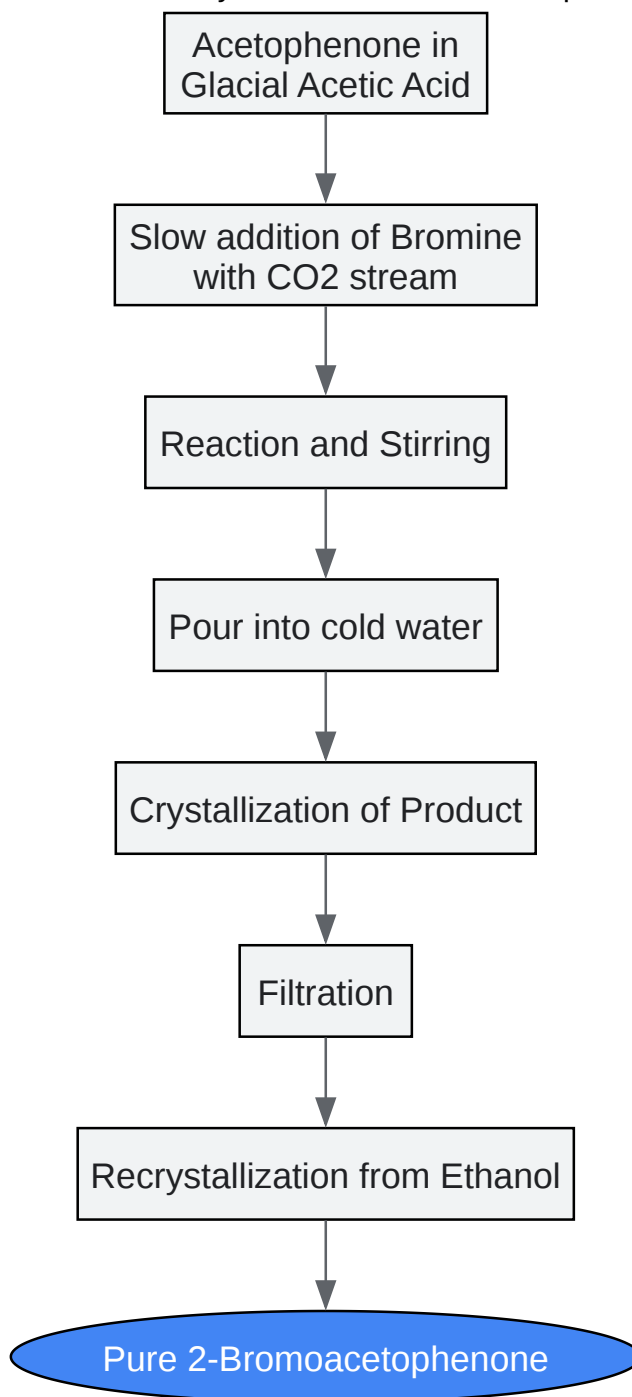
Materials:

- Acetophenone
- Glacial Acetic Acid
- Bromine
- Dry Carbon Dioxide
- Ethanol

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dropping funnel, stirrer, and a gas inlet tube, place 25 g of acetophenone and 125 g of glacial acetic acid.[\[13\]](#)
- Introduce a steady stream of dry carbon dioxide. This helps to remove the hydrobromic acid byproduct.[\[13\]](#)
- With vigorous stirring, slowly add 30 g of bromine from the dropping funnel.[\[13\]](#)
- After the addition is complete, continue the flow of carbon dioxide for an additional 5-10 minutes.[\[13\]](#)
- Allow the reaction mixture to stand for approximately 1 hour.[\[13\]](#)
- Gently heat the mixture until it becomes colorless to drive off any remaining carbon dioxide.[\[13\]](#)
- Pour the reaction mixture into cold water. **2-Bromoacetophenone** will separate as an oil which crystallizes upon cooling.[\[13\]](#)
- Collect the crystals by filtration and purify by recrystallization from ethanol.[\[13\]](#)

Workflow for the Synthesis of 2-Bromoacetophenone

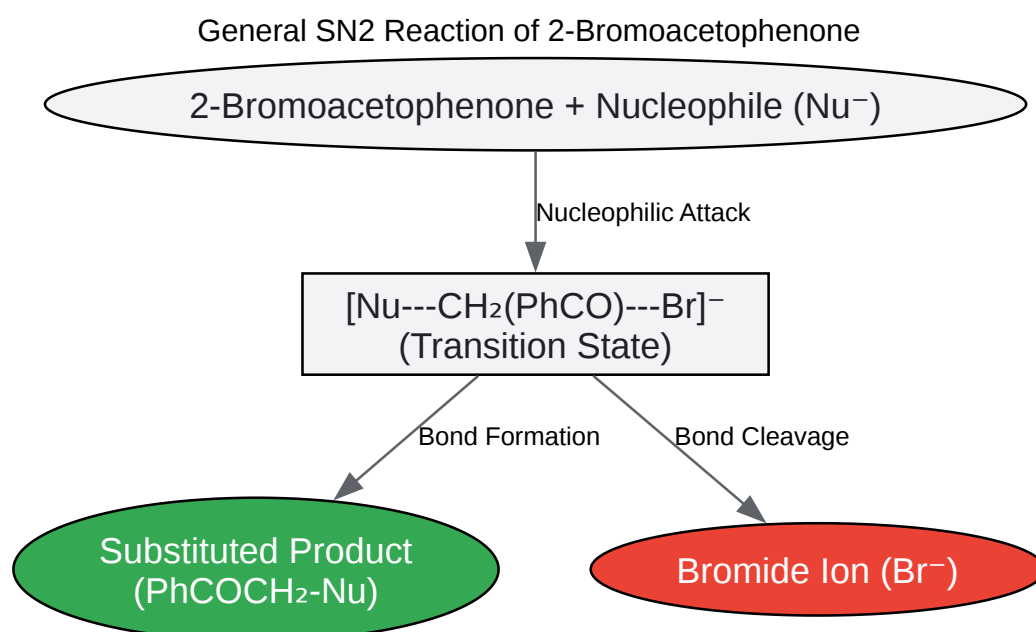
[Click to download full resolution via product page](#)Synthesis of **2-Bromoacetophenone** Workflow

Chemical Reactivity and Applications

The reactivity of **2-Bromoacetophenone** is dominated by the presence of the bromine atom at the α -position to the carbonyl group. This makes the α -carbon highly electrophilic and susceptible to nucleophilic attack, primarily through an S_N2 mechanism.^[14] This reactivity is the cornerstone of its utility in organic synthesis.

Nucleophilic Substitution Reactions

2-Bromoacetophenone readily reacts with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.^[1]



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S_N2 Reaction Mechanism

Synthesis of Heterocyclic Compounds

A major application of **2-Bromoacetophenone** is in the synthesis of various biologically active heterocyclic compounds.

- **Thiazoles:** Reaction with thioamides or thiourea yields thiazole and aminothiazole derivatives, respectively.[5][14]
- **Indolizines:** A three-component reaction with pyridine and an acetylene derivative, often microwave-assisted, produces indolizines.[5]
- **Coumarins and Azindenes:** It serves as a precursor in the synthesis of coumarin and azindene derivatives, which are important structural motifs in many active pharmaceutical ingredients (APIs).[4]
- **Dihydrofurans:** It can be used in the synthesis of fused 2,3-dihydrofuran derivatives.[5]

Derivatization for Analytical Chemistry

2-Bromoacetophenone is employed as a derivatizing agent for the analysis of organic acids, such as fatty acids, by high-performance liquid chromatography (HPLC).[15] The carboxylic acids are converted to their corresponding phenacyl esters, which are crystalline and possess a strong UV chromophore, facilitating their detection.[5][15] It is also used in the selective derivatization of cytosine for DNA methylation analysis.[16]

Biological Activity

2-Bromoacetophenone has been shown to be a complete and irreversible inactivator of human liver aldehyde dehydrogenase isoenzymes E1 and E2.[7][17] This inhibitory activity highlights its potential as a tool for studying enzyme mechanisms.

Experimental Protocols for Key Reactions

Protocol for Hantzsch Thiazole Synthesis

This protocol outlines the general procedure for the synthesis of a thiazole derivative from a **2-bromoacetophenone** derivative and a thioamide.

Materials:

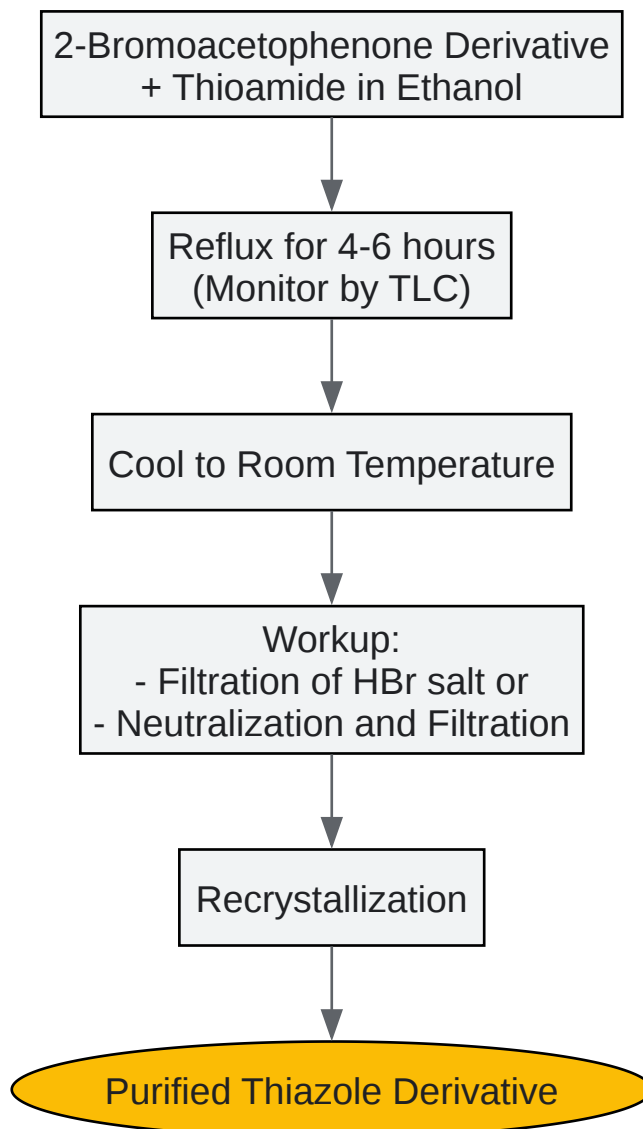
- **2-Bromoacetophenone** derivative (e.g., 2-Bromo-3'-hydroxyacetophenone) (1.0 eq)
- Thioamide (e.g., Phenylthiourea) (1.1 eq)

- Ethanol
- Saturated aqueous sodium bicarbonate solution (optional)

Procedure:

- Dissolve the **2-bromoacetophenone** derivative in ethanol in a round-bottom flask.[\[18\]](#)
- Add the thioamide to the solution.[\[18\]](#)
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[\[18\]](#)
- Upon completion, cool the reaction mixture to room temperature.[\[18\]](#)
- If the product precipitates as a hydrobromide salt, it can be collected by filtration.[\[18\]](#)
- For the free base, concentrate the mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[\[18\]](#)
- Collect the resulting solid by filtration, wash with water, and dry.[\[18\]](#)
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[\[18\]](#)

Workflow for Hantzsch Thiazole Synthesis



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Hantzsch Thiazole Synthesis Workflow

Conclusion

2-Bromoacetophenone (CAS 70-11-1) is an indispensable reagent in organic synthesis with broad applications in the pharmaceutical, fragrance, and analytical chemistry sectors.[4][6][19]

Its high reactivity, stemming from the electrophilic α -carbon, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective utilization in research and development. The experimental protocols and workflows provided in this guide offer a practical foundation for scientists and researchers working with this versatile compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromoacetophenone (CAS 70-11-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140003#2-bromoacetophenone-cas-number-70-11-1]

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